molecular formula C14H18N4O3 B2532746 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 2034389-20-1

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2532746
CAS No.: 2034389-20-1
M. Wt: 290.323
InChI Key: PWSQLDCPJWDROL-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a dihydropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dihydropyridine ring, and finally the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-oxo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide
  • 1-methyl-2-oxo-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may contain imidazole or triazole rings .

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-7-2-4-12(14(17)20)13(19)15-6-10-21-11-9-18-8-3-5-16-18/h2-5,7-8H,6,9-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQLDCPJWDROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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